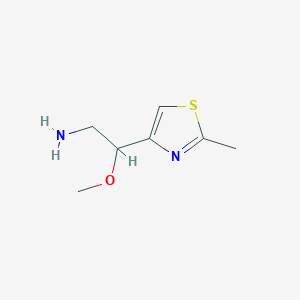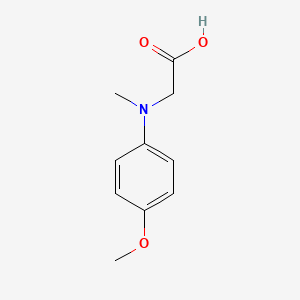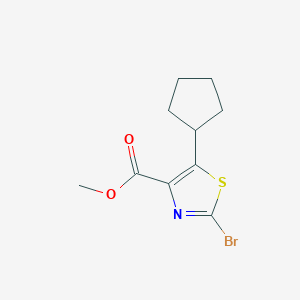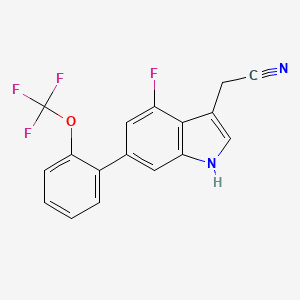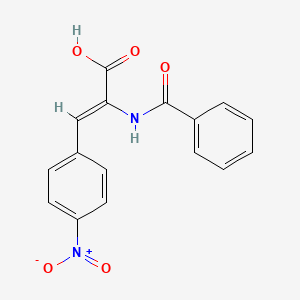![molecular formula C10H15N3 B13078300 1-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine](/img/structure/B13078300.png)
1-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{Bicyclo[221]heptan-2-yl}-1H-pyrazol-3-amine is a compound characterized by its unique bicyclic structure fused with a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Bicyclic Intermediate: The bicyclo[2.2.1]heptane moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and ethylene.
Pyrazole Ring Formation: The pyrazole ring is formed by reacting hydrazine with a 1,3-diketone or β-keto ester.
Coupling Reaction: The final step involves coupling the bicyclic intermediate with the pyrazole derivative under suitable conditions, often using a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-{Bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: NBS, halogenated solvents, room temperature.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated pyrazoles.
Aplicaciones Científicas De Investigación
1-{Bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and resins with unique mechanical properties.
Mecanismo De Acción
The mechanism of action of 1-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure provides rigidity, which can enhance binding affinity to specific sites. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
- 1-{Bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine
- 5-{Bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine
Comparison:
- Structural Differences: The position and type of substituents on the pyrazole ring can significantly affect the compound’s properties and reactivity.
- Unique Features: 1-{Bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its binding affinity and specificity in biological systems.
Propiedades
Fórmula molecular |
C10H15N3 |
|---|---|
Peso molecular |
177.25 g/mol |
Nombre IUPAC |
1-(2-bicyclo[2.2.1]heptanyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H15N3/c11-10-3-4-13(12-10)9-6-7-1-2-8(9)5-7/h3-4,7-9H,1-2,5-6H2,(H2,11,12) |
Clave InChI |
WLDZRHNRYYICAN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2N3C=CC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tribenzo[a,c,h]phenazine](/img/structure/B13078219.png)
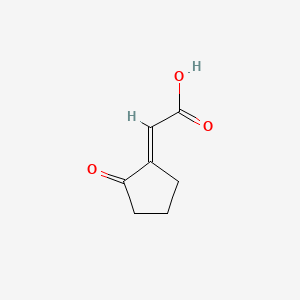
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B13078231.png)
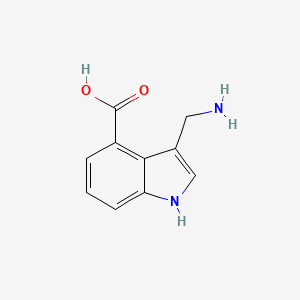
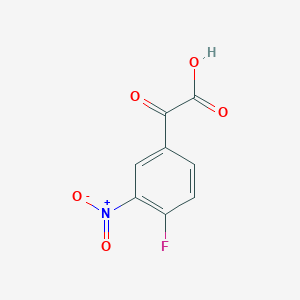
amine](/img/structure/B13078248.png)
